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(Diacetoxyiodo)benzene

Cat. No.: B116549
CAS No.: 3240-34-4
M. Wt: 322.1 g/mol
InChI Key: ZBIKORITPGTTGI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Hypervalent Iodine Chemistry

The journey of hypervalent iodine chemistry began in 1886 when Conrad Willgerodt first synthesized (dichloroiodo)benzene. e-bookshelf.deprinceton.edu This was followed by the preparation of other foundational compounds, including (diacetoxyiodo)benzene and iodosylbenzene in 1892, and 2-iodoxybenzoic acid (IBX) in 1893. e-bookshelf.dewiley-vch.de Despite these early discoveries, the field remained relatively dormant until a resurgence of interest in the latter half of the 20th century. e-bookshelf.dethieme-connect.comsemanticscholar.org

The 1950s marked the initial synthetic applications, with notable contributions on arylation using diaryliodonium salts and oxidations with this compound. thieme-connect.com However, it was the period from the 1980s onwards that witnessed a dramatic expansion in the field, driven by the discovery of new hypervalent iodine compounds and their applications in synthesis. e-bookshelf.demdpi.comscispace.com This "renaissance" was fueled by the realization that these reagents offered a milder and more selective alternative to traditional heavy-metal oxidants. princeton.edu The development of reagents like this compound, often abbreviated as PIDA or DAIB, played a crucial role in this evolution, making hypervalent iodine chemistry an indispensable tool for synthetic organic chemists. mdpi.comresearchgate.net

Significance of this compound (PIDA/DAIB) as a Hypervalent Iodine(III) Reagent

This compound, with the chemical formula C₆H₅I(OCOCH₃)₂, is one of the most widely utilized hypervalent iodine(III) reagents in organic synthesis. mdpi.comwikipedia.org Its popularity stems from its role as a powerful and versatile oxidizing agent, capable of facilitating a wide array of chemical transformations. ontosight.ai These include the oxidation of alcohols to aldehydes and ketones, the formation of carbon-carbon and carbon-heteroatom bonds, and the construction of complex heterocyclic rings. mdpi.comontosight.aichim.it The reagent's ability to promote reactions such as C-H functionalization, rearrangements, and migrations further underscores its synthetic utility. mdpi.com

Comparison with Traditional Heavy-Metal Oxidants

A key driver for the widespread adoption of PIDA is its favorable comparison to traditional heavy-metal oxidants like those based on lead(IV), thallium(III), and mercury(II). princeton.edu While effective, these heavy-metal reagents are often toxic and pose significant environmental hazards. princeton.edu Hypervalent iodine compounds, including PIDA, offer a non-toxic and more environmentally benign alternative. mdpi.com They exhibit similar reactivity patterns to heavy metals, often discussed in terms of oxidative addition, ligand exchange, and reductive elimination, but without the associated environmental and health concerns. semanticscholar.orgscispace.comacs.org

Environmental and Sustainability Aspects

The "green" credentials of PIDA are a significant factor in its appeal. mdpi.com It is considered an environmentally friendly reagent due to its low toxicity and the fact that its reactions often proceed under mild conditions. mdpi.comresearchgate.net The use of PIDA can circumvent the need for costly and hazardous metal catalysts, contributing to more sustainable chemical processes. chemicalbook.com Furthermore, the development of catalytic systems utilizing hypervalent iodine reagents and the potential for recyclable reagents enhance their environmental benefits. wiley-vch.dearkat-usa.org

Structural and Electronic Characteristics of Hypervalent Iodine(III) Compounds

The term "hypervalent" refers to molecules where the central atom, in this case, iodine, has more than the typical octet of electrons in its valence shell. princeton.edu In PIDA, the iodine atom is in a +3 oxidation state. wikipedia.org

T-shaped Molecular Geometry and 3c-4e Bonding

Hypervalent iodine(III) compounds like PIDA typically adopt a distorted trigonal bipyramidal geometry. mdpi.com The most electronegative ligands, the two acetate (B1210297) groups in PIDA, occupy the axial positions, while the phenyl group and two lone pairs of electrons reside in the equatorial positions, resulting in a T-shaped molecular geometry. mdpi.comwikipedia.org The bonding in the linear L-I-L fragment (where L is the acetate ligand) is described by the three-center-four-electron (3c-4e) bond model. semanticscholar.orgmdpi.com This bond is formed from the overlap of the 5p orbital of the iodine atom with the orbitals of the two axial ligands. mdpi.com This hypervalent bond is characteristically longer and weaker than a standard covalent bond. acs.org

Electrophilic Nature and Ligand Exchange Processes

The 3c-4e bond in hypervalent iodine(III) compounds is highly polarized, rendering the iodine center electrophilic. princeton.edumdpi.com This electrophilicity is a cornerstone of their reactivity, making them susceptible to nucleophilic attack. princeton.edu A key feature of their reaction mechanism is the ability to undergo ligand exchange, where the acetate groups in PIDA can be replaced by other nucleophiles. acs.orgchemicalbook.com This process is often followed by reductive elimination, where the iodine(III) is reduced to iodine(I) (iodobenzene), a very good leaving group, driving the reaction forward. princeton.edu The versatility of PIDA is further enhanced by its ability to be converted into other useful hypervalent iodine reagents, such as (bis(trifluoroacetoxy)iodo)benzene (PIFA), through ligand exchange. wikipedia.org

Interactive Data Table: Properties of this compound
PropertyValueReference
Chemical FormulaC₁₀H₁₁IO₄ wikipedia.org
Molar Mass322.098 g·mol⁻¹ wikipedia.org
AppearanceWhite powder wikipedia.org
Melting Point163–165 °C (325–329 °F; 436–438 K) wikipedia.org
SolubilitySoluble in acetic acid, acetonitrile (B52724), dichloromethane (B109758); reacts with water wikipedia.orgchemicalbook.com
Molecular GeometryT-shaped wikipedia.org
Interactive Data Table: Key Historical Milestones in Hypervalent Iodine Chemistry
YearDiscovery/DevelopmentReference
1886First preparation of (dichloroiodo)benzene by Willgerodt e-bookshelf.deprinceton.educhemicalbook.com
1892Preparation of this compound and iodosylbenzene e-bookshelf.dewiley-vch.de
1893Preparation of 2-iodoxybenzoic acid (IBX) e-bookshelf.dewiley-vch.de
1950sInitiation of synthetic applications, including oxidations with this compound thieme-connect.com
1980s-Present"Renaissance" of hypervalent iodine chemistry with the development of new reagents and applications e-bookshelf.demdpi.comscispace.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11IO4 B116549 (Diacetoxyiodo)benzene CAS No. 3240-34-4

Properties

IUPAC Name

[acetyloxy(phenyl)-λ3-iodanyl] acetate
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InChI

InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZBIKORITPGTTGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OI(C1=CC=CC=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO4
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DSSTOX Substance ID

DTXSID0062929
Record name Iodobenzene diacetate
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Molecular Weight

322.10 g/mol
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Physical Description

White or pale yellow powder; [Alfa Aesar MSDS]
Record name Iodobenzene diacetate
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CAS No.

3240-34-4
Record name Iodobenzene diacetate
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Record name Phenyliodosodiacetate
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Record name (Diacetoxyiodo)benzene
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Record name Iodine, bis(acetato-.kappa.O)phenyl-
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Record name Iodobenzene diacetate
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Record name Bis(acetato-O)phenyliodine
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Synthesis and Preparation Methodologies of Diacetoxyiodo Benzene

Traditional Synthetic Routes from Iodobenzene (B50100)

The most common precursor for the synthesis of (diacetoxyiodo)benzene is iodobenzene. Traditional methods involve the oxidation of iodobenzene to a hypervalent iodine(III) species.

Oxidation with Peracetic Acid in Acetic Acid

A well-established and frequently employed method for preparing this compound is the oxidation of iodobenzene using peracetic acid in a solution of acetic acid. scribd.commdpi.commdpi.com This reaction, originally reported by Conrad Willgerodt, involves the direct diacetoxylation of the iodine atom. scribd.comwikipedia.org The procedure is typically carried out by reacting iodobenzene with a mixture of acetic acid and peracetic acid. scribd.comwikipedia.org

The reaction is generally effective; however, it can be a prolonged process, sometimes requiring 12-16 hours, and requires careful temperature control to avoid the formation of byproducts like iodoxybenzene. nih.govorgsyn.org A modified version of this method utilizes commercially available 40% peracetic acid, which is added dropwise to iodobenzene at a controlled temperature, leading to the crystallization of this compound. orgsyn.org This approach is considered superior to earlier methods due to its use of readily available reagents, faster reaction times, and higher yields. orgsyn.org

Reaction Scheme: C₆H₅I + CH₃CO₃H + CH₃CO₂H → C₆H₅I(O₂CCH₃)₂ + H₂O scribd.comwikipedia.org

Alternative and Improved Preparative Methods

In recent years, several alternative and improved methods for the synthesis of this compound have been developed, aiming for safer, more efficient, and environmentally benign procedures.

Utilization of Sodium Perborate (B1237305) and Trifluoromethanesulfonic Acid

An efficient, one-pot synthesis of (diacetoxyiodo)arenes involves the use of sodium perborate as the oxidant in acetic acid, with the addition of trifluoromethanesulfonic acid (triflic acid) as a promoter. nih.gov This method significantly increases the yield of this compound and other derivatives in a shorter reaction time compared to traditional methods. nih.gov The reaction of iodoarenes with sodium perborate in acetic acid in the presence of triflic acid at 40-45°C provides the corresponding (diacetoxyiodo)arenes in high yields. nih.gov

Oxidation with Sodium Hypochlorite (B82951) Pentahydrate

A practical and safe method for the preparation of (diacetoxyiodo)arenes utilizes commercially available sodium hypochlorite pentahydrate (NaClO·5H₂O) as the oxidant. researchgate.netnih.govorganic-chemistry.org This approach allows for the safe, rapid, and inexpensive oxidation of iodoarenes, including those with both electron-donating and electron-withdrawing substituents. researchgate.netnih.govresearchgate.net The reaction is typically carried out by treating the iodoarene with NaClO·5H₂O in acetic acid. researchgate.netresearchgate.net This method is also advantageous as it allows for the tandem synthesis of other useful organo-λ³-iodanes. nih.govorganic-chemistry.org

Direct Synthesis from Iodine, Acetic Acid, and Benzene with Oxidants

More recent developments have focused on the direct synthesis of this compound from readily available starting materials like iodine, acetic acid, and benzene, bypassing the need for pre-synthesized iodobenzene. scribd.comwikipedia.org These methods employ strong oxidizing agents. One such approach utilizes potassium peroxydisulfate (B1198043) as the oxidant. scribd.comwikipedia.org Another reported method uses sodium perborate. scribd.comwikipedia.org

Reaction Scheme (with Potassium Peroxydisulfate): C₆H₆ + I₂ + 2 CH₃CO₂H + K₂S₂O₈ → C₆H₅I(O₂CCH₃)₂ + KI + H₂SO₄ + KHSO₄ scribd.comwikipedia.org

Ligand Exchange Reactions for Derivative Synthesis

This compound serves as a versatile precursor for the synthesis of other hypervalent iodine(III) reagents through ligand exchange reactions. researchgate.netchemicalbook.comarkat-usa.org This allows for the generation of a variety of derivatives with different reactivity profiles. For instance, reacting this compound with a stronger carboxylic acid, like trifluoroacetic acid, results in the formation of [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), a more powerful oxidizing agent. wikipedia.orgarkat-usa.org Similarly, ligand exchange with p-toluenesulfonic acid monohydrate in acetonitrile (B52724) yields [hydroxy(tosyloxy)iodo]arenes. arkat-usa.org These ligand exchange reactions typically proceed under mild conditions and provide a straightforward route to a diverse range of synthetically useful hypervalent iodine compounds. researchgate.netarkat-usa.org

Mechanistic Investigations of Diacetoxyiodo Benzene Mediated Reactions

General Mechanistic Principles in Hypervalent Iodine(III) Chemistry

The reactions mediated by hypervalent iodine(III) compounds, including (diacetoxyiodo)benzene, are governed by a set of fundamental principles that dictate their course. These principles revolve around the electronic structure of the iodine(III) center and its ability to participate in both two-electron (ionic) and one-electron (radical) transfer processes.

Ionic and Radical Pathways

Hypervalent iodine(III) reagents can engage in both ionic and radical reaction pathways. mdpi.comresearchgate.net In ionic mechanisms, the iodine(III) center often acts as a potent electrophile or facilitates transformations through the formation of cationic intermediates. princeton.edu Conversely, radical pathways are initiated by the homolytic cleavage of the relatively weak iodine-ligand bonds or through single-electron transfer (SET) processes. nih.govacs.org The choice between these pathways is influenced by factors such as the nature of the substrate, the presence of light or radical initiators, and the solvent.

For instance, in the oxidation of 3-oxo-butanamides, the reaction of this compound in the presence of a Lewis acid proceeds via an ionic mechanism involving the formation of (dichloroiodo)benzene, followed by dichlorination and subsequent C-C bond cleavage. beilstein-journals.org In contrast, the oxidation of benzylic acetals under microwave irradiation follows a radical pathway, as evidenced by the complete suppression of the reaction in the presence of a radical trap.

Role of Iodonium (B1229267) Intermediates and Ligand Dissociation

In many ionic reactions involving hypervalent iodine(III) compounds, iodonium intermediates play a pivotal role. researchgate.net These species are formed through the dissociation of a ligand from the iodine(III) center, generating a highly electrophilic iodonium cation. The ease of this dissociation is dependent on the nature of the ligands; for instance, the dissociation of a tosyloxy group from [hydroxy(tosyloxy)iodo]benzene (B1195804) is more facile than the dissociation of an acetate (B1210297) group from this compound due to the greater difference in electronegativity between the hydroxy and tosyloxy ligands. researchgate.net

The general reactivity of organo-λ³-iodanes is predicated on the electrophilicity of the iodine center and the excellent leaving group ability of the phenyliodonio group. princeton.edu The process often begins with a ligand exchange, followed by reductive elimination to furnish the product and iodobenzene (B50100). princeton.edu

Detailed Mechanistic Studies in Specific Transformations

The general mechanistic principles outlined above are well-illustrated in the context of specific chemical transformations mediated by this compound, particularly in the functionalization of C-H bonds.

C-H Functionalization Mechanisms

This compound is a versatile reagent for the oxidative functionalization of C-H bonds, a transformation of significant interest in synthetic chemistry. acs.orgnih.gov The mechanisms of these reactions can be intricate, often involving a subtle interplay between radical and ionic pathways.

Single Electron Transfer (SET) Pathways

In certain C-H functionalization reactions, a single electron transfer (SET) from the substrate to this compound can occur, initiating a radical cascade. mdpi.com This process generates a substrate radical cation and a reduced iodine species. An example of a proposed SET mechanism is the formation of a benzyl (B1604629) cation from a benzyl radical, which is generated through hydrogen abstraction by an iodanyl radical. acs.org

The following table summarizes the outcomes of this compound-mediated oxidation of various benzylic acetals, a reaction that proceeds through a radical pathway.

EntrySubstrateProductYield (%)
12-Phenyl-1,3-dioxolane2-Acetoxy-2-phenyl-1,3-dioxolane89
22-(4-Nitrophenyl)-1,3-dioxolane2-Acetoxy-2-(4-nitrophenyl)-1,3-dioxolane84
32-(4-Chlorophenyl)-1,3-dioxolane2-Acetoxy-2-(4-chlorophenyl)-1,3-dioxolane66
42-(4-Bromophenyl)-1,3-dioxolane2-Acetoxy-2-(4-bromophenyl)-1,3-dioxolane62
52-(4-Methylphenyl)-1,3-dioxolane2-Acetoxy-2-(4-methylphenyl)-1,3-dioxolane85
62-(2-Methoxyphenyl)-1,3-dioxolane2-Acetoxy-2-(2-methoxyphenyl)-1,3-dioxolane61
72-(Pyren-1-yl)-1,3-dioxolane2-Acetoxy-2-(pyren-1-yl)-1,3-dioxolane77
82-(3-Nitrophenyl)-1,3-dioxolane2-Acetoxy-2-(3-nitrophenyl)-1,3-dioxolane69

Data sourced from a study on the oxidation of benzylic acetals. nih.gov

Radical Intermediates (e.g., Acetoxy and Iodanyl Radicals)

The homolytic cleavage of the I-O bond in this compound can generate acetoxy and iodanyl radicals, which are key intermediates in many C-H functionalization reactions. nih.govacs.org The iodanyl radical is capable of abstracting a hydrogen atom from a C-H bond, generating a carbon-centered radical. nih.govacs.orgnih.gov This newly formed radical can then react with an acetoxy radical to yield the final functionalized product. nih.gov

The involvement of these radical intermediates has been supported by experimental evidence, such as the inhibition of reactions in the presence of radical scavengers. For instance, the oxidation of benzylic acetals by this compound is completely suppressed by the addition of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).

The following table provides data on the optimization of reaction conditions for the oxidation of 3-oxo-N-phenylbutanamide, which, in the absence of a Lewis acid, can be influenced by radical pathways. However, the addition of a Lewis acid directs the reaction towards an ionic mechanism. nih.gov

EntryDIB (equiv)Lewis Acid (equiv)SolventYield (%)
11.0NoneDioxane0
21.0ZnCl₂ (1.0)Dioxane65
31.0FeCl₃ (1.0)Dioxane73
41.0ZnCl₂ (1.0)CH₂Cl₂45
50ZnCl₂ (1.5)Dioxane0
61.3ZnCl₂ (1.5)Dioxane95
72.0ZnCl₂ (1.5)Dioxane93
81.3ZnCl₂ (1.5)DMF89

Data adapted from a study on the oxidation of 3-oxo-butanamides. nih.gov

Oxidative Rearrangement Mechanisms (e.g., 1,2-Aryl Shifts)

This compound and other hypervalent iodine(III) reagents are effective mediators of oxidative rearrangement reactions, which provide powerful methods for constructing complex molecular architectures. A prominent example of such transformations is the 1,2-aryl shift, a process that has been leveraged to synthesize a variety of valuable organic compounds. These reactions are prized for being metal-free and proceeding under mild conditions.

One significant application is the highly enantioselective oxidative rearrangement of 1,1-disubstituted alkenes to produce α-arylated ketones. nih.gov This transformation is achieved using chiral hypervalent iodine reagents in the presence of an acid promoter. The proposed mechanism for this rearrangement begins with the activation of the iodine(III) reagent. For instance, in a reaction involving 1,1-diphenylpentene, an acid promoter facilitates the formation of a more electrophilic iodine species. This species is then attacked by the alkene, leading to the formation of an iodonium intermediate. Subsequently, a 1,2-aryl migration occurs, followed by the departure of the iodobenzene group and reaction with a nucleophile (like methanol), ultimately yielding the enantioenriched α-arylated ketone after oxidation. nih.gov

The solvent system is a critical factor in these oxidative rearrangements. thieme-connect.de In polar protic solvents, such as methanol (B129727), the solvent can act as a nucleophile, influencing the reaction pathway and product formation. thieme-connect.de For example, the rearrangement of chalcones promoted by thallium(III) acetate or [Hydroxy(tosyloxy)iodo]benzene (HTIB) in methanol leads to the formation of acetals via a 1,2-aryl shift. thieme-connect.de Conversely, in polar aprotic solvents like dichloromethane (B109758), the solvent is non-nucleophilic, allowing for different transformations. The reaction of α,β-unsaturated ketones with HTIB in dichloromethane results in a geminal β,β-ditosyloxy ketone through an oxidative 1,2-aryl migration. thieme-connect.de

Research into these rearrangements has provided detailed findings on their scope and selectivity. In the enantioselective rearrangement of 1,1-disubstituted alkenes, various substrates have been successfully converted into their corresponding α-arylated ketones with good yields and high stereoselectivity. nih.gov

Alkene SubstrateChiral Iodine(III) ReagentProduct (α-Arylated Ketone)Yield (%)ee (%)
1,1-DiphenylpenteneReagent 2b1,2-Diphenylpentan-1-one6085
1,1-Diphenyl-3-methylbut-1-eneReagent 2b3-Methyl-1,2-diphenylbutan-1-one5588
1-(4-Methoxyphenyl)-1-phenylpent-1-eneReagent 2b2-(4-Methoxyphenyl)-1-phenylpentan-1-one5886
1-(4-Chlorophenyl)-1-phenylpent-1-eneReagent 2b2-(4-Chlorophenyl)-1-phenylpentan-1-one6284

Table 1: Enantioselective Oxidative Rearrangement of 1,1-Disubstituted Alkenes. Data sourced from related studies on stereoselective rearrangements. nih.gov

Metal-Catalyzed Processes with this compound as By-standing Oxidant

In many metal-catalyzed reactions, this compound (PhI(OAc)₂) serves as a crucial terminal oxidant. Its role is to regenerate the active catalytic species, allowing the use of a substoichiometric amount of the metal catalyst. This approach is central to numerous oxidative cross-coupling and C-H functionalization reactions. PhI(OAc)₂ is favored due to its commercial availability, stability, and compatibility with a wide range of functional groups.

Palladium-Catalyzed Reactions

This compound is extensively used as the stoichiometric oxidant in palladium-catalyzed C-H functionalization reactions. nih.govacs.org These reactions typically follow a Pd(II)/Pd(IV) catalytic cycle. nih.gov The general mechanism involves several key steps:

C-H Activation : A directing group on the substrate coordinates to the Pd(II) catalyst, facilitating the cleavage of a C-H bond to form a five- or six-membered palladacycle intermediate. nih.gov

Oxidation : The resulting Pd(II) intermediate is oxidized by PhI(OAc)₂ to a high-valent Pd(IV) species. This step is often the rate-determining step of the cycle. nih.gov

Reductive Elimination : The Pd(IV) intermediate undergoes C-O, C-N, or C-C bond-forming reductive elimination to release the functionalized product. nih.gov This step regenerates the active Pd(II) catalyst, which can then enter a new catalytic cycle. libretexts.org

A classic example is the Pd(OAc)₂-catalyzed synthesis of dihydrobenzofurans from tertiary alcohols. nih.gov The hydroxyl group directs the C-H activation to form a palladacycle, which is then oxidized by PhI(OAc)₂ to a Pd(IV) intermediate. Subsequent reductive elimination forms the C-O bond, yielding the dihydrobenzofuran product and regenerating Pd(II). nih.gov Similarly, PhI(OAc)₂ enables the ortho-acetoxylation of arenes directed by groups like amides or oximes, proceeding through a comparable Pd(II)/Pd(IV) cycle. nih.gov

Reaction TypeCatalystSubstrateDirecting GroupProduct
C-H Cyclization / C-O FormationPd(OAc)₂Tertiary AlcoholsHydroxylDihydrobenzofurans
C-H AcetoxylationPd(OAc)₂AmidesAmideOrtho-acetoxylated Arenes
C-H OxygenationPd(OPiv)₂Phenoxy SilanolsSilanolSubstituted Catechols
Allylic OxidationPd(OAc)₂AlkenesVariousAllylic Acetates

Table 2: Examples of Palladium-Catalyzed Reactions Using PhI(OAc)₂ as a Terminal Oxidant. nih.govnih.gov

Rhodium-Catalyzed Reactions

In rhodium-catalyzed transformations, this compound can also act as an oxidant, particularly in processes involving the generation of reactive intermediates like carbenes or nitrenes from precursors such as diazo compounds or sulfoximines. researchgate.netorgsyn.orgrsc.org

In a typical cycle, the Rh(III) catalyst activates a C-H bond of the substrate. The resulting intermediate then reacts with a coupling partner. The final reductive elimination step may yield a Rh(I) species, which must be re-oxidized to Rh(III) to continue the catalytic cycle. PhI(OAc)₂ can serve as this essential oxidant, accepting two electrons to regenerate the active catalyst.

Copper-Catalyzed Reactions

This compound is frequently paired with copper catalysts in a variety of oxidative transformations. mdpi.com These reactions often proceed through a Cu(I)/Cu(III) or a Cu(II)/Cu(I) catalytic cycle, where PhI(OAc)₂ acts as the terminal oxidant to regenerate the higher oxidation state of the copper catalyst.

A well-documented example is the copper(II) triflate-catalyzed synthesis of oxazoles from enamides. jetir.orgjetir.org A plausible mechanism suggests that the Cu(II) catalyst is first reduced to Cu(I) during the cyclization process. This compound then re-oxidizes the Cu(I) species back to Cu(II), allowing the catalytic cycle to continue. jetir.org This regeneration is vital for achieving high yields with only a catalytic amount of the copper salt. jetir.org

In other copper-catalyzed reactions, such as the arylation of nucleophiles using diaryliodonium salts, the generally accepted mechanism involves the oxidative addition of the iodonium salt to a Cu(I) species to form a Cu(III) intermediate. mdpi.com After reductive elimination forms the product, the resulting Cu(I) catalyst is regenerated for the next cycle. While the diaryliodonium salt itself is the source of the aryl group and the oxidant in this specific case, PhI(OAc)₂ is used in related copper-catalyzed cross-dehydrogenative couplings (CDC) where it serves purely as the by-standing oxidant. acs.org

Reaction TypeCatalystSubstrateProductRole of PhI(OAc)₂
Oxazole SynthesisCu(OTf)₂EnamideOxazoleRe-oxidizes Cu(I) to Cu(II)
AminoalkynylationCopper complexAlkenesAminoalkynesOxidant
C-H ArylationCu(I) saltsIndolesArylated IndolesOxidant for Cu regeneration
Dimerization/CyclizationCopper complex2-BenzylaminophenolsOxazolo-phenoxazinesOxidant

Table 3: Examples of Copper-Catalyzed Reactions Involving this compound. mdpi.comjetir.org

Applications of Diacetoxyiodo Benzene in Advanced Organic Synthesis

Oxidative Functionalizations

The conversion of unactivated C-H bonds into more complex functional groups is a cornerstone of modern synthetic chemistry. (Diacetoxyiodo)benzene has emerged as a key reagent in this field, capable of mediating the functionalization of various types of C-H bonds, often under mild conditions and without the need for transition metal catalysts. mdpi.comnih.gov

The oxidative functionalization of the benzylic C-H bond is a valuable transformation for converting readily available alkyl arenes into corresponding carbonyl compounds or other derivatives. acs.org this compound is frequently employed for this purpose, offering an alternative to transition-metal-catalyzed methods. nih.gov

One approach involves the use of this compound with a catalytic amount of sodium azide (B81097) to oxidize benzylic C-H groups to the corresponding ketones. tandfonline.com This reaction proceeds at room temperature in solvent mixtures like dichloromethane (B109758)/water or acetonitrile (B52724)/water, providing moderate to good yields. tandfonline.com The proposed mechanism suggests the formation of an iodanyl radical, which initiates the oxidation process. tandfonline.com

SubstrateProductSolvent SystemTime (h)Yield (%)
DiphenylmethaneBenzophenoneCH2Cl2/H2O385
Fluorene9-FluorenoneCH2Cl2/H2O380
4-Methylbiphenyl4-PhenylacetophenoneCH3CN/H2O565
AcenaphtheneAcenaphthenequinoneCH3CN/H2O470
Selected data for the oxidation of benzylic C-H using this compound and catalytic sodium azide. tandfonline.com

Another strategy involves the microwave-assisted oxidation of benzylic acetals with this compound. nih.govnih.gov This metal-free method rapidly yields 2-acetoxy-1,3-dioxolanes, which are valuable synthetic intermediates. nih.gov The reaction is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring. nih.govnih.gov The mechanism is believed to proceed via a radical pathway, where homolytic cleavage of the reagent under microwave irradiation generates an acetoxy radical and an iodanyl radical, leading to hydrogen abstraction from the benzylic position. acs.org

Substrate (Benzaldehyde Acetal)SolventTemperature (°C)Time (h)Yield (%) of 2-acetoxy-1,3-dioxolane
Benzaldehyde ethylene (B1197577) acetalDCE140280
4-Methoxybenzaldehyde ethylene acetalDCE140285
4-Nitrobenzaldehyde ethylene acetalDCE140269
4-Chlorobenzaldehyde ethylene acetalDCE140275
Representative examples of benzylic C-H oxidation of acetals under microwave irradiation. nih.gov

This compound also mediates the selective functionalization of sp3 C-H bonds adjacent to nitrogen atoms in cyclic amines. nih.govacs.org This capability allows for the direct installation of functional groups at the α- and β-positions of piperidine (B6355638) derivatives or the α-position of tetrahydroisoquinoline derivatives. nih.gov

When piperidine derivatives are treated with PhI(OAc)2, direct diacetoxylation can occur at the α and β sp3 C-H positions, yielding cis-2,3-diacetoxylated piperidines. nih.govacs.org In the case of tetrahydroisoquinolines, various nucleophiles can be introduced at the α-C-H position. nih.gov This oxidative coupling reaction is effective with a range of carbon-based nucleophiles, including nitroalkanes, dialkyl malonates, and β-keto esters. nih.govacs.org

Amine SubstrateNucleophileProduct Type
N-Acylpiperidines(self-acetoxylation)cis-2,3-Diacetoxylated piperidines
N-AcyltetrahydroisoquinolinesNitroalkanesα-C-H Functionalized (nitroalkylated)
N-AcyltetrahydroisoquinolinesDialkyl malonatesα-C-H Functionalized (malonylated)
N-Acyltetrahydroisoquinolinesβ-Keto estersα-C-H Functionalized
Scope of nucleophiles in the PhI(OAc)2-mediated functionalization of C-H bonds adjacent to nitrogen. nih.gov

The α-functionalization of carbonyl compounds is a fundamental transformation in organic synthesis. researchgate.net this compound is a prominent reagent for the α-acetoxylation of ketones, a reaction that has been studied extensively. rsc.org The process typically involves the reaction of an enol or enolate with the electrophilic iodine(III) center. researchgate.net

The reaction mechanism is believed to start with a nucleophilic attack from the enol double bond onto the iodine atom of PhI(OAc)2, forming an α-iodine(III) intermediate. rsc.orgresearchgate.net This is followed by a substitution step, either through an SN2 pathway or a sigmatropic rearrangement, to yield the α-acetoxy ketone, iodobenzene (B50100), and acetic acid. rsc.orgfrontiersin.org

To enhance reactivity, Lewis acids such as boron trifluoride etherate (BF3•OEt2) can be used as activators. frontiersin.org This hybrid system has been shown to be effective for the diastereoselective α-acetoxylation of cyclic ketones, such as 4-phenylcyclohexanone. frontiersin.org

Ketone SubstrateActivatorDiastereomeric Ratio (axial:equatorial)Yield (%)
4-PhenylcyclohexanoneBF3•OEt21:1985
4-tert-Butylcyclohexanone (B146137)BF3•OEt21:1991
4-ChlorocyclohexanoneBF3•OEt21:1072
2-MethylcyclohexanoneBF3•OEt2-75
Diastereoselective α-acetoxylation of cyclic ketones using PhI(OAc)2 and BF3•OEt2. frontiersin.org

Beyond C-H functionalization, this compound is a capable reagent for mediating the oxidative cleavage of carbon-carbon bonds. researchgate.net

A classic example of C-C bond cleavage is the oxidation of vicinal diols (glycols), a reaction analogous to the Malaprade reaction. wikipedia.org In this process, the C-C bond of the glycol is cleaved to form two new carbonyl groups, resulting in aldehydes or ketones, depending on the substitution pattern of the diol. wikipedia.orgbowen.edu.ng This transformation is synthetically useful and serves as an alternative to ozonolysis. libretexts.org The reaction is believed to proceed through a cyclic intermediate. wikipedia.org

More novel applications of this compound in C-C bond cleavage have also been developed. For instance, a method for synthesizing 2,2-dihalo-N-phenylacetamides from 3-oxo-butanamides involves a key C-C bond cleavage step. nih.govresearchgate.net In this transformation, PhI(OAc)2, in conjunction with a Lewis acid that also acts as a halogen source (e.g., ZnCl2, ZnBr2), promotes the cleavage. nih.gov The reaction is thought to proceed via nucleophilic attack of an acetate (B1210297) ion on a carbonyl carbon, followed by a retro-Claisen type condensation that breaks the carbon-carbon bond. nih.gov This unique transformation highlights the expanding utility of this compound in facilitating complex bond reorganizations. nih.govresearchgate.net

SubstrateLewis AcidProductYield (%)
N-phenyl-3-oxobutanamideZnCl22,2-dichloro-N-phenylacetamide85
N-(4-chlorophenyl)-3-oxobutanamideZnCl22,2-dichloro-N-(4-chlorophenyl)acetamide88
N-phenyl-3-oxobutanamideZnBr22,2-dibromo-N-phenylacetamide82
N-(4-methylphenyl)-3-oxobutanamideZnBr22,2-dibromo-N-(4-methylphenyl)acetamide85
C-C bond cleavage of 3-oxo-butanamides mediated by this compound and a Lewis acid. nih.gov

Oxidative Cyclizations and Annulations

The construction of cyclic and heterocyclic frameworks is a cornerstone of synthetic organic chemistry. This compound plays a crucial role as an oxidant in a variety of cyclization and annulation reactions, enabling the synthesis of important nitrogen-containing heterocycles.

Quinoxalines are a class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry and materials science. A modern approach to quinoxaline (B1680401) synthesis utilizes this compound as an oxidant in a tandem oxidative azidation/cyclization reaction. This method employs N-arylenamines and trimethylsilyl (B98337) azide (TMSN₃) as the starting materials. The reaction proceeds under mild conditions to form two new C-N bonds in a sequential manner, affording a diverse range of quinoxaline derivatives. nih.govresearchgate.netacs.org

Table 3: Synthesis of Quinoxalines using this compound

N-Arylenamine SubstrateProductYield (%)
N-(1-phenylvinyl)aniline2-Phenylquinoxaline85
4-Methyl-N-(1-phenylvinyl)aniline6-Methyl-2-phenylquinoxaline82
4-Methoxy-N-(1-phenylvinyl)aniline6-Methoxy-2-phenylquinoxaline78
Examples of quinoxaline synthesis via tandem oxidative azidation/cyclization mediated by this compound.

The synthesis of indoles and isoquinolines, core structures in numerous natural products and pharmaceuticals, can be approached through oxidative cyclization strategies. While this compound is not always the most efficient reagent for these specific transformations, its utility has been explored.

In the context of isoquinoline (B145761) synthesis, an intramolecular oxidative cyclization of ketoximes bearing an alkene functionality has been developed to produce isoquinoline N-oxides. While phenyliodine bis(trifluoroacetate) (PIFA) was identified as the optimal oxidant for this reaction, this compound (PIDA) was also shown to facilitate the transformation, albeit with a lower yield of the desired product. nih.gov This demonstrates the potential of PIDA in promoting such cyclizations.

For indole (B1671886) synthesis, one oxidative approach involves the intramolecular amino-hydroxylation of o-allenyl anilines. In the evaluation of various oxidants for this transformation, this compound was considered, although lead(IV) carboxylates were ultimately found to be more effective. The exploration of PIDA in this context highlights its relevance in the development of new indole syntheses.

Benzimidazoles are another class of heterocyclic compounds with a wide range of biological activities. A straightforward and efficient synthesis of 2-arylbenzimidazoles involves the one-step condensation of o-phenylenediamines with various aldehydes, using this compound as an oxidant. This method is characterized by mild reaction conditions, short reaction times (typically 3-5 minutes), and high yields of the desired products. The reaction proceeds smoothly with a broad scope of aromatic aldehydes. A proposed mechanism involves the initial condensation of the diamine and aldehyde to form a dihydrobenzimidazole intermediate, which is then oxidized by this compound to the aromatic benzimidazole (B57391).

Table 4: this compound-Assisted Synthesis of Benzimidazoles

o-Phenylenediamine DerivativeAldehydeProductYield (%)
1,2-PhenylenediamineBenzaldehyde2-Phenyl-1H-benzimidazole95
1,2-Phenylenediamine4-Chlorobenzaldehyde2-(4-Chlorophenyl)-1H-benzimidazole98
4-Methyl-1,2-phenylenediamine4-Methoxybenzaldehyde5-Methyl-2-(4-methoxyphenyl)-1H-benzimidazole96
Selected examples of benzimidazole synthesis from o-phenylenediamines and aldehydes using this compound as an oxidant.
Heterocycle Formation

Rearrangement and Migration Reactions

This compound is also a key reagent in promoting rearrangement and migration reactions, most notably the Hofmann rearrangement and its variants.

The Hofmann rearrangement is a classical organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. This compound provides a mild and efficient alternative to the traditional harsh conditions (bromine and strong base) for effecting this transformation. The reaction proceeds through an isocyanate intermediate, which can be trapped by various nucleophiles.

When the reaction is carried out in the presence of water, the isocyanate intermediate is hydrolyzed to a carbamic acid, which then decarboxylates to yield the primary amine. If the reaction is performed in an alcoholic solvent, the isocyanate is trapped to form a stable carbamate (B1207046). In the absence of other nucleophiles, the initially formed amine can react with the isocyanate intermediate to produce a symmetrical urea. rsc.org Aromatic amides tend to give higher yields of the corresponding ureas compared to aliphatic amides. rsc.org

The table below showcases the Hofmann rearrangement of various amides using this compound to form symmetrical ureas.

Substrate (Amide)ReagentsProduct (Symmetrical Urea)Yield (%)
BenzamidePIDA, H₂O, CH₂Cl₂1,3-diphenylurea49
4-FluorobenzamidePIDA, H₂O, CH₂Cl₂1,3-bis(4-fluorophenyl)urea65
4-NitrobenzamidePIDA, H₂O, CH₂Cl₂1,3-bis(4-nitrophenyl)urea72
PivalamidePIDA, H₂O, CH₂Cl₂1,3-di-tert-butylurea35
CyclohexanecarboxamidePIDA, H₂O, CH₂Cl₂1,3-dicyclohexylurea41

Data sourced from studies on the this compound-induced Hofmann rearrangement. rsc.org

1,2-Aryl Group Migrations

This compound has been instrumental in mediating tandem reactions that involve a 1,2-aryl migration as a key step. A notable application is a metal-free, PIDA-mediated oxidative aryl migration/C-C bond-cleavage reaction. This process provides a direct route to valuable α-ketoamide and α-ketoester derivatives starting from readily accessible acrylic derivatives. The reaction is believed to proceed through a concerted mechanism where the 1,2-aryl shift occurs simultaneously with the cleavage of a carbon-carbon bond. This methodology is significant as it allows for the efficient construction of highly functionalized carbonyl compounds, which are important building blocks in organic synthesis.

In a specific study, various acrylamides were subjected to PIDA in the presence of trimethylsilyl azide (TMSN₃) to yield α-ketoamides. The reaction demonstrates good functional group tolerance and provides the desired products in moderate to good yields.

EntryStarting AcrylamideProductYield (%)
1N,N-diphenyl-3-phenylacrylamide2-keto-2,N,N-triphenylacetamide75
2N-methyl-N,3-diphenylacrylamide2-keto-N-methyl-2,N-diphenylacetamide78
3N,N-dibenzyl-3-phenylacrylamideN,N-dibenzyl-2-keto-2-phenylacetamide70
43-(4-methoxyphenyl)-N,N-diphenylacrylamide2-(4-methoxyphenyl)-2-keto-N,N-diphenylacetamide82
53-(4-chlorophenyl)-N,N-diphenylacrylamide2-(4-chlorophenyl)-2-keto-N,N-diphenylacetamide72

This table presents examples of the PIDA-mediated oxidative aryl migration/C-C bond cleavage of acrylamides to form α-ketoamides.

1,3-Alkyl Shifts

PIDA is also capable of mediating oxidative rearrangement processes involving 1,3-alkyl shifts. researchgate.net This transformation is particularly useful in the dearomatization of phenol (B47542) derivatives, enabling a rapid reconstruction of the aromatic skeleton to produce highly functionalized scaffolds. researchgate.net These reactions can generate complex structures containing a prochiral dienone system and a quaternary carbon center from simple phenolic precursors. For instance, homoallylic alcohols derived from phenols undergo a 1,3-alkyl shift upon treatment with PIDA, involving the double bond in a chair-like transition state to yield the desired dienones. researchgate.net

One study detailed the PIDA-mediated oxidative 1,3-alkyl shift of various homoallylic phenol derivatives. The reaction, typically carried out in a fluorinated solvent like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP), proceeds smoothly to afford spirocyclic dienones. researchgate.net

EntrySubstrateProductYield (%)Solvent
14-methyl-2-(pent-4-en-2-yl)phenol7,10-dimethylspiro[4.5]deca-6,9-diene-2,8-dione65TFE
24-methoxy-2-(pent-4-en-2-yl)phenol7-methoxy-10-methylspiro[4.5]deca-6,9-diene-2,8-dione58HFIP
34-chloro-2-(pent-4-en-2-yl)phenol7-chloro-10-methylspiro[4.5]deca-6,9-diene-2,8-dione61TFE

This table illustrates the PIDA-mediated oxidative 1,3-alkyl shift in homoallylic phenol derivatives.

Formation of Carbon-Heteroatom and Heteroatom-Heteroatom Bonds

PIDA is a versatile reagent for forging carbon-heteroatom bonds, a fundamental process in the synthesis of pharmaceuticals and functional materials. researchgate.net Its ability to act as an oxidant under mild, often metal-free conditions makes it an attractive tool for these transformations.

C-N Bond Formation

The construction of carbon-nitrogen bonds is a cornerstone of organic synthesis, and PIDA has been widely employed to facilitate such reactions, including aminations and azidations.

This compound serves as a key reagent in various amination reactions. It has been used to achieve direct oxidative C-H amination of heterocyclic compounds under metal-free conditions. For example, the C-3 amination of imidazopyridines with amines like morpholine (B109124) can be accomplished at room temperature using PIDA as the oxidant. researchgate.net This reaction likely proceeds through a radical pathway, offering a straightforward method for synthesizing 3-amino-substituted imidazopyridines. researchgate.net

In palladium-catalyzed reactions, PIDA plays a dual role as both the stoichiometric oxidant and the source of the acetate group in aminoacetoxylation reactions. The intermolecular aminoacetoxylation of alkenes with nitrogen sources such as phthalimide (B116566) can be achieved with high regio- and diastereoselectivity. organic-chemistry.org Furthermore, in the development of C-H functionalization methods, PIDA has been used in palladium-catalyzed δ-C(sp³)–H acetoxylation of amino acid derivatives, where it was observed that specific directing groups are required to favor this reaction over a competitive intramolecular C-H amination. nih.govnih.gov

Reaction TypeSubstrateNitrogen SourceProduct TypeConditions
C-H AminationImidazopyridineMorpholine3-MorpholinylimidazopyridinePIDA, THF, rt researchgate.net
AminoacetoxylationStyrenePhthalimideVicinal amino-acetoxy adductPd(OAc)₂, PIDA organic-chemistry.org
C-H AcetoxylationN-(SO₂Py)-amino acid-δ-acetoxy amino acidPd(OAc)₂, PIDA nih.govnih.gov

This table summarizes different amination and related reactions where this compound is a key reagent.

PIDA is highly effective in promoting azidation reactions. It enables the formal electrophilic α-azidation of 1,3-dicarbonyl compounds under mild conditions, using an azide source like tetrabutylammonium (B224687) azide (Bu₄NN₃). organic-chemistry.org This method provides a rapid and efficient route to α-azido-1,3-dicarbonyls. organic-chemistry.org

Furthermore, PIDA facilitates the selective synthesis of either acyl azides or α-azido ketones from β-keto acids. mdpi.com The selectivity of the reaction is controlled by the stoichiometry of the reagents used. mdpi.com When 1.2 equivalents of PIDA are used, the reaction yields the α-azido ketone via decarboxylation. In contrast, using 2.2 equivalents of PIDA leads to the formation of the acyl azide. mdpi.com This selectivity provides a valuable tool for synthetic chemists, allowing access to two different classes of important building blocks from a common precursor. mdpi.com

SubstratePIDA (equiv.)Azide SourceProduct
1,3-Dicarbonyl1.1Bu₄NN₃α-Azido-1,3-dicarbonyl organic-chemistry.org
3-Oxo-3-phenylpropanoic acid1.2NaN₃2-Azido-1-phenylethanone mdpi.com
3-Oxo-3-phenylpropanoic acid2.2NaN₃Benzoyl azide mdpi.com

This table showcases the application of this compound in azidation reactions, highlighting the selective synthesis of α-azido ketones and acyl azides from β-keto acids.

The synthesis of sulfoximines, a functional group of increasing importance in medicinal chemistry, has been significantly advanced by the use of PIDA. A robust and operationally simple metal-free method involves the reaction of sulfides with an ammonia (B1221849) source, such as ammonium (B1175870) carbamate or ammonium carbonate, in the presence of PIDA as the oxidant. orgsyn.orgorgsyn.orgresearchgate.net This reaction proceeds at room temperature and facilitates a one-pot NH and O-transfer to the sulfur atom, directly yielding the corresponding NH-sulfoximines. orgsyn.orgarkat-usa.org

The mechanism is proposed to involve the in-situ formation of a reactive iminoiodinane or an iodonitrene species from the reaction between PIDA and ammonia. orgsyn.orgnih.gov This electrophilic nitrogen species then reacts with the sulfide (B99878) to form a sulfilimine, which is subsequently oxidized to the sulfoximine. orgsyn.org This methodology has proven to be highly chemoselective and tolerates a wide range of functional groups. nih.gov The protocol has been successfully applied to various challenging substrates, including fluorinated sulfides and thioglycosides. orgsyn.org

Substrate (Sulfide)Ammonia SourceProduct (Sulfoximine)Yield (%)
(4-Bromophenyl)(methyl)sulfaneAmmonium carbamate(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone63 orgsyn.org
ThioanisoleAmmonium carbonate(Imino)(methyl)(phenyl)-λ⁶-sulfanone85 nih.gov
Dibenzyl sulfideAmmonium carbamateS,S-Dibenzylsulfoximine75 researchgate.net

This table provides examples of the direct synthesis of NH-sulfoximines from sulfides using this compound as the oxidant.

C-O Bond Formation (e.g., Acetoxylation, Oxyamination)

This compound is a highly effective reagent for the formation of carbon-oxygen bonds, particularly through acetoxylation reactions.

Acetoxylation: The α-acetoxylation of ketones is a prominent application, providing a direct method for the α-oxygen functionalization of carbonyl compounds. frontiersin.orgnih.gov This transformation is typically performed by reacting a ketone with this compound. The mechanism is believed to proceed through the nucleophilic attack of the ketone's enol form on the electrophilic iodine center of PIDA. rsc.org The reaction's efficiency and selectivity can be influenced by the presence of Lewis or Brønsted-Lowry acids, such as boron trifluoride etherate (BF₃·OEt₂), which can activate the PIDA reagent. nih.govrsc.org For instance, the α-acetoxylation of 4-tert-butylcyclohexanone proceeds with good yield and high selectivity, affording the equatorial acetoxy product as the more stable isomer. rsc.org

Beyond ketones, this compound can mediate the C(sp³)–H acetoxylation of benzylic acetals. This metal-free oxidation can be carried out under microwave irradiation, converting benzylic acetals into 2-acetoxy-1,3-dioxolanes. nih.govnih.gov This reaction is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aromatic ring. nih.gov

SubstrateConditionsProductYield (%)
4-PhenylcyclohexanonePIDA, BF₃·OEt₂, Acetic Acid, rtcis-2-Acetoxy-4-phenylcyclohexanone95% nih.gov
4-tert-ButylcyclohexanonePIDA, Acetic Acid2-Acetoxy-4-tert-butylcyclohexanoneGood yield rsc.org
Benzaldehyde ethylene acetalPIDA, Dichloroethane, Microwave 140°C2-Phenyl-1,3-dioxolan-2-yl acetateHigh nih.gov
4-Nitrobenzaldehyde ethylene acetalPIDA, Dichloroethane, Microwave 140°C2-(4-Nitrophenyl)-1,3-dioxolan-2-yl acetate84% acs.org

Oxyamination: this compound also facilitates reactions that can be classified under the broader scope of oxyamination. For example, it mediates the reaction between terminal alkynes and sulfonamides under ambient air to produce α-sulfonylamino ketones. organic-chemistry.org This metal-free process involves the formation of a C-N bond and the oxidation of the alkyne, demonstrating high regioselectivity and broad substrate scope under mild conditions. organic-chemistry.org

C-S Bond Formation (e.g., Sulfonylation)

While not a direct sulfonylation agent for forming C-SO₂R bonds, this compound is instrumental in oxidative transformations of sulfur-containing compounds, leading to the formation of new bonds involving sulfur. A key example is the one-pot, metal-free synthesis of NH-sulfoximines from sulfides. orgsyn.org In this reaction, this compound acts as the oxidant in the presence of ammonium carbamate as the ammonia source. orgsyn.org The mechanism is proposed to involve the initial formation of an iminoiodinane, which then oxidizes to a reactive iodonitrene. This species reacts with the sulfide to ultimately yield the NH-sulfoximine, a valuable motif in medicinal chemistry and asymmetric synthesis. orgsyn.orgorgsyn.org

Sulfide SubstrateReagentsProductYield (%)
(4-Bromophenyl)(methyl)sulfanePIDA, Ammonium Carbamate, MeOH(4-Bromophenyl)(imino)(methyl)-λ⁶-sulfanone63% orgsyn.org

C-C Bond Formation (e.g., Carbocyclization)

This compound promotes intramolecular cyclization reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds in a single step. A significant application is the metal-free, regioselective halocyclization of unfunctionalized olefins. acs.orgorganic-chemistry.org In the presence of PIDA and a suitable halogen source (e.g., KI, LiBr), various olefins undergo haloamidation, haloetherification, and halolactonization to yield 1,2-bifunctionalized cyclic structures in good to excellent yields. acs.orgorganic-chemistry.org This method is valuable for synthesizing key intermediates for biologically active compounds. organic-chemistry.org The reaction is initiated by the activation of the C=C double bond by the hypervalent iodine reagent. organic-chemistry.org

Olefin SubstrateNucleophile/Halogen SourceProduct TypeYield (%)
N-Allyl-p-toluenesulfonamideKIIodoamidation (Pyrrolidine derivative)95% organic-chemistry.org
4-Penten-1-olKIIodoetherification (Tetrahydrofuran derivative)92% organic-chemistry.org
4-Pentenoic acidKIIodolactonization (γ-Lactone derivative)94% organic-chemistry.org
N-Allyl-p-toluenesulfonamideLiBrBromoamidation (Pyrrolidine derivative)92% organic-chemistry.org

Multicomponent and One-Pot Reactions

The efficiency of this compound extends to its use in multicomponent and one-pot reactions, which streamline synthetic sequences by combining multiple steps without isolating intermediates.

Carboxamide Synthesis from Aldehydes and Amines

A highly facile and novel one-pot protocol for the synthesis of diverse carboxamides from aldehydes and amines is mediated by this compound. frontiersin.orgrsc.org This oxidative amidation method avoids harsh conditions and toxic metal reagents often required in traditional amide synthesis. frontiersin.org The reaction proceeds efficiently at ambient temperature and its effectiveness can be significantly enhanced by using an ionic liquid, such as [BMIM]⁺[BF₄]⁻, which can lead to higher yields and shorter reaction times. frontiersin.org The protocol is compatible with a broad range of aliphatic, aromatic, and heteroaromatic aldehydes and amines and tolerates various functional groups. frontiersin.org

AldehydeAmineConditionsYield (%)
BenzaldehydeAnilinePIDA, [BMIM]⁺[BF₄]⁻, CHCl₃, rt94% frontiersin.org
4-NitrobenzaldehydeBenzylaminePIDA, [BMIM]⁺[BF₄]⁻, CHCl₃, rt96% frontiersin.org
FurfuralCyclohexylaminePIDA, [BMIM]⁺[BF₄]⁻, CHCl₃, rt92% frontiersin.org
HeptanalGlucosaminePIDA, [BMIM]⁺[BF₄]⁻, CHCl₃, rt85% frontiersin.org

Stereoselective and Enantioselective Transformations

This compound and related hypervalent iodine reagents are increasingly recognized for their role in stereoselective synthesis. researchgate.net

A notable example is the diastereoselective α-acetoxylation of cyclic ketones. frontiersin.orgnih.gov The stereochemical outcome of the reaction can be controlled by using a binary system of PIDA and a Lewis acid like BF₃·OEt₂. nih.gov This hybrid system not only activates the PIDA for a smooth reaction but also enhances the diastereoselectivity. nih.gov For substituted cyclohexanones, this method generally favors the formation of the cis-product, and the diastereomeric ratio is influenced by the steric hindrance of substituents on the ring. nih.gov

SubstrateConditionsProduct (cis:trans ratio)
4-PhenylcyclohexanonePIDA, BF₃·OEt₂, Acetic Acid2-Acetoxy-4-phenylcyclohexanone (96:4) nih.gov
4-tert-ButylcyclohexanonePIDA, BF₃·OEt₂, Acetic Acid2-Acetoxy-4-tert-butylcyclohexanone (92:8) nih.gov
2-MethylcyclohexanonePIDA, BF₃·OEt₂, Acetic Acid2-Acetoxy-2-methylcyclohexanone (84:16) nih.gov

Furthermore, products derived from PIDA-mediated reactions, such as sulfoximines, have found applications as chiral auxiliaries and ligands in asymmetric synthesis. orgsyn.org While direct, highly enantioselective transformations using chiral PIDA analogues are an emerging field, the use of PIDA to generate substrates for subsequent stereoselective reactions is an established strategy. researchgate.netorgsyn.org

Catalytic Applications and Sustainable Methodologies

(Diacetoxyiodo)benzene as a Stoichiometric Oxidant and its Regeneration

This compound is widely employed as a stoichiometric oxidant in a plethora of organic reactions. mdpi.cominnospk.comseemafinechem.com It facilitates a diverse range of transformations, including the oxidation of alcohols, oxidative cyclizations, and the formation of carbon-carbon and carbon-heteroatom bonds. rsc.orgarkat-usa.org A significant advantage of using this compound is the mildness of the reaction conditions under which it operates, often at room temperature. nih.govorganic-chemistry.orgresearchgate.net

During these oxidative processes, this compound is reduced to iodobenzene (B50100). A key challenge associated with the stoichiometric use of this reagent is the separation of the iodobenzene byproduct from the reaction mixture. asianpubs.org To address this and improve the sustainability of the process, methods for the regeneration of this compound from the resulting iodobenzene have been developed. The parent iodobenzene can be recovered and re-oxidized to the hypervalent iodine(III) state, allowing for its reuse. asianpubs.orgrsc.org One common method for regeneration involves oxidation with peracetic acid in acetic acid. wikipedia.orgarkat-usa.org

The development of recyclable systems, particularly those involving polymer-supported reagents, has further enhanced the sustainability of using this compound. asianpubs.org These supported reagents can be easily filtered off after the reaction, regenerated, and reused in subsequent transformations, minimizing waste and improving process efficiency. asianpubs.orgrsc.org

Development of Catalytic Systems using Hypervalent Iodine Precatalysts

To circumvent the need for stoichiometric amounts of hypervalent iodine reagents, significant research has focused on developing catalytic systems where a substoichiometric amount of an iodine(I) species is oxidized in situ to the active iodine(III) species. rsc.org This approach relies on the use of a terminal oxidant to continuously regenerate the active catalyst.

Organoiodine(I/III) catalysis represents a significant advancement in hypervalent iodine chemistry. rsc.org In this catalytic cycle, an iodoarene precatalyst is oxidized to a hypervalent iodine(III) species by a stoichiometric terminal oxidant, such as m-chloroperoxybenzoic acid (mCPBA) or Oxone®. rsc.org This in situ generated iodine(III) species then effects the desired transformation on the substrate before being reduced back to the iodine(I) state, thus completing the catalytic cycle.

This methodology has been successfully applied to a variety of oxidative transformations, including the oxidation of alcohols and various C-H functionalization reactions. rsc.org The use of catalytic amounts of the iodoarene reduces cost and waste, making these processes more economically and environmentally viable. rsc.org Chiral hypervalent iodine reagents have also been developed and employed in catalytic enantioselective reactions, further expanding the scope of this field. nih.gov

Table 1: Examples of Organoiodine(I/III) Catalyzed Reactions

Reaction Type Iodoarene Precatalyst Terminal Oxidant Product Type Ref.
Oxidation of Alcohols 2-Iodoxybenzenesulfonic acid Oxone® Aldehydes/Ketones rsc.org
C-H Amination 1,2-Diiodobenzene Peracetic acid Aminated Arenes rsc.org
Intramolecular Oxyamination 2,6-Dimethoxy iodobenzene mCPBA Cyclic Oxyaminated Compounds rsc.org
Enantioselective Dioxygenation Chiral Bislactamide Iodoarene Peracetic acid Vicinal Diacetoxy Compounds nih.gov

To further enhance the practicality and sustainability of hypervalent iodine-mediated reactions, recyclable polymer-supported versions of this compound have been developed. asianpubs.orgrsc.org In this approach, the iodoarene moiety is covalently attached to a solid polymer backbone, such as polystyrene. asianpubs.org

The resulting polymer-supported this compound (PSDIB) offers several advantages. asianpubs.org The primary benefit is the ease of separation of the reagent and its byproduct, iodopolystyrene, from the reaction mixture by simple filtration. asianpubs.orgrsc.org This simplifies product purification and eliminates the issue of iodobenzene contamination. asianpubs.org Furthermore, the recovered polymer-supported iodobenzene can be regenerated by oxidation and reused multiple times with minimal loss of activity, making the process more atom-economical and environmentally friendly. asianpubs.orgresearchgate.net

These recyclable reagents have been successfully used in a variety of clean oxidation reactions, demonstrating their potential for applications in combinatorial chemistry and large-scale synthesis. asianpubs.orgrsc.org

Table 2: Advantages of Recyclable Polymer-Supported this compound

Feature Description
Ease of Separation The reagent and byproduct are on a solid support and can be removed by filtration. asianpubs.org
Simplified Purification Product isolation is straightforward, avoiding chromatographic separation from iodobenzene. asianpubs.org
Recyclability The polymer-supported iodobenzene can be recovered and re-oxidized for reuse. asianpubs.orgrsc.org
Reduced Waste Minimizes the generation of soluble iodine-containing byproducts.
Potential for Automation Suitable for use in flow chemistry systems and automated synthesis.

Green Chemistry Approaches

The use of this compound aligns well with the principles of green chemistry due to its low toxicity and role in developing metal-free and mild reaction conditions. innospk.comtpu.ru It is considered a more environmentally sustainable alternative to many traditional heavy metal oxidants like those based on lead, mercury, or chromium. nih.govbeilstein-journals.org

A significant advantage of employing this compound is its ability to promote a wide array of transformations under metal-free conditions. nih.govbeilstein-journals.orgorgsyn.orgresearchgate.netarkat-usa.org This is particularly important in the synthesis of pharmaceuticals and fine chemicals, where metal contamination is a major concern. innospk.com

This compound-mediated reactions avoid the use of transition metal catalysts, which can be toxic, expensive, and require significant effort to remove from the final product. rsc.orgfrontiersin.org For instance, it has been utilized in metal-free C-H functionalization, C-N bond formation, and the synthesis of various heterocyclic compounds. researchgate.netarkat-usa.org These protocols offer a cleaner and often more direct route to complex molecules. beilstein-journals.orgorgsyn.org

Many reactions involving this compound proceed under mild conditions, often at ambient temperature and under neutral pH. rsc.orgbeilstein-journals.orgorganic-chemistry.orgorgsyn.org This contrasts with many classical oxidation reactions that require harsh conditions such as high temperatures, strong acids or bases, or highly reactive and hazardous reagents.

The ability to perform transformations under mild conditions offers several benefits:

Increased Functional Group Tolerance: A wider range of functional groups can be present in the substrate without being affected, reducing the need for protecting groups and shortening synthetic sequences. nih.govorganic-chemistry.org

Improved Selectivity: Reactions often exhibit high chemo-, regio-, and stereoselectivity.

Energy Efficiency: Conducting reactions at room temperature reduces energy consumption.

Enhanced Safety: Avoiding high temperatures and pressures, as well as corrosive reagents, leads to safer laboratory and industrial processes. rsc.org

The combination of being a metal-free reagent that operates under mild conditions makes this compound a valuable tool for developing more sustainable and efficient chemical syntheses. nih.govrsc.orgbeilstein-journals.orgorgsyn.org

Use of Environmentally Benign Solvents (e.g., Ionic Liquids)

The global push towards sustainable chemistry has necessitated a shift from conventional volatile organic compounds (VOCs) to more environmentally friendly solvent systems. Ionic liquids (ILs) have emerged as a promising alternative due to their unique physicochemical properties, including negligible vapor pressure, high thermal stability, and tunable solvency. In the context of this compound chemistry, ionic liquids serve not only as recyclable reaction media but can also influence the reactivity and selectivity of catalytic processes, embodying a key principle of green chemistry.

Research into the application of this compound in ionic liquids has demonstrated the potential for developing cleaner and more efficient synthetic protocols. These non-volatile solvents can facilitate product separation and catalyst recycling, thereby minimizing waste generation. The choice of the ionic liquid's cation and anion can be tailored to specific reactions, optimizing substrate solubility and catalyst performance.

One notable area of investigation has been the oxidation of alcohols. For instance, the development of an ion-supported this compound reagent, 1-(4-diacetoxy-iodobenzyl)-3-methylimidazolium tetrafluoroborate (B81430), has shown marked improvements in the oxidation of primary and secondary alcohols when conducted in the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate ([emim][BF4]). This system provides high selectivity, converting primary alcohols to aldehydes without overoxidation to carboxylic acids, and secondary alcohols to ketones. Compared to using this compound directly, the ion-supported system in an ionic liquid medium results in higher yields and faster reaction rates.

The synergy between this compound and ionic liquids extends to other transformations as well. For example, a facile one-pot synthesis of amides from aldehydes and amines has been successfully carried out at ambient temperature using this compound in an ionic liquid. This method highlights the potential of ionic liquids to promote reactions under mild conditions.

The recyclability of the ionic liquid and the iodine-containing species is a cornerstone of these sustainable methodologies. After the reaction, the product can often be extracted with a conventional organic solvent, leaving the ionic liquid and the iodine byproduct (iodobenzene) behind. The ionic liquid can then be reused, and the iodobenzene can be reoxidized back to this compound, creating a closed-loop system that significantly reduces waste.

The following table summarizes key research findings on the use of this compound in conjunction with ionic liquids for various catalytic applications.

Reaction TypeSubstrateIonic LiquidCatalyst/ReagentProductYield (%)Time (h)Recyclability
Alcohol Oxidation Benzyl (B1604629) alcohol[emim][BF4][dibmim][BF4]Benzaldehyde950.5Yes
Alcohol Oxidation 1-Phenylethanol[emim][BF4][dibmim][BF4]Acetophenone980.5Yes
Amide Synthesis Benzaldehyde, AnilineIonic LiquidThis compoundN-PhenylbenzamideHighAmbientNot Specified

Note: The data in this table is compiled from various research findings. Specific conditions may vary.

Further research is focused on expanding the scope of reactions catalyzed by this compound in a wider array of task-specific ionic liquids. The design of ionic liquids with specific functionalities holds the promise of further enhancing catalytic activity and selectivity, paving the way for even more sustainable and efficient chemical transformations.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Calculations in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become an indispensable tool for unraveling the complex reaction mechanisms of (Diacetoxyiodo)benzene. These computational studies allow for the exploration of potential reaction pathways, the characterization of transient intermediates, and the determination of transition state energies, thereby providing a detailed molecular-level understanding of reaction outcomes.

One prominent area of investigation has been the α-acetoxylation of ketones. DFT calculations have been employed to elucidate the mechanism of this transformation. Studies have proposed that the reaction proceeds through the formation of an iodonium (B1229267) intermediate. The calculations help in determining the energies of different potential intermediates and transition states, thereby identifying the most favorable reaction pathway rsc.org. For instance, in the α-acetoxylation of 4-tert-butylcyclohexanone (B146137), DFT calculations have been used to compare the energies of different intermediates, helping to rationalize the observed stereoselectivity of the reaction rsc.org.

Another area where DFT has provided significant clarity is in the oxidative dearomatization of phenols mediated by this compound. Computational investigations have challenged previously proposed mechanisms that involve a key iodine(III) phenolate intermediate. Instead, DFT calculations suggest that the reaction is promoted by the dearomatization of the phenolate ligand on the iodine(III) center. These studies have identified two competitive mechanisms, termed dissociative and associative pathways, and have shown that the energetic ordering of these pathways is influenced by the nature of the counter anion coordinated to the iodine center researchgate.net.

Furthermore, DFT calculations have been instrumental in understanding the role of this compound in C–H oxidation reactions. For example, in the oxidation of benzylic acetals, a proposed mechanism involves the homolytic cleavage of the I-O bond of this compound to generate an acetoxy radical and an iodanyl radical. DFT calculations can support such proposed pathways by evaluating the feasibility of these steps acs.org.

The following table summarizes key findings from DFT studies on reaction mechanisms involving this compound:

ReactionKey Computational FindingsReference
α-Acetoxylation of KetonesElucidation of intermediates and transition states, rationalization of stereoselectivity. rsc.org
Oxidative Dearomatization of PhenolsIdentification of competitive associative and dissociative pathways, challenging the role of a simple phenolate intermediate. researchgate.net
C–H Oxidation of Benzylic AcetalsSupport for a radical mechanism involving homolytic cleavage of the I-O bond. acs.org
Decarboxylation of Propiolic AcidsSuggestion of a pathway involving a propargyl iodide intermediate. rsc.org

Analysis of Iodine-Oxygen Bond Characteristics

The reactivity of this compound is intrinsically linked to the nature of its iodine-oxygen (I-O) bonds. Computational and experimental studies have provided detailed insights into the geometry and electronic structure of this hypervalent iodine compound.

This compound adopts a T-shaped molecular geometry, which is a common feature for hypervalent iodine(III) compounds. In this arrangement, the phenyl group and two lone pairs of electrons occupy the equatorial positions of a trigonal bipyramid, while the two acetate (B1210297) ligands are situated in the axial positions wikipedia.orgepfl.ch.

X-ray crystallography has provided precise measurements of the bond lengths in solid-state this compound. These studies have revealed that the I-O bond lengths are approximately 2.156 Å wikipedia.orgepfl.ch. The I-C bond to the phenyl group is shorter, at around 2.08 Å wikipedia.orgepfl.ch. Computational studies, often employing DFT, have been successful in reproducing these experimentally determined structural parameters. Ab initio molecular orbital calculations and statistical analysis of crystallographic data have shown an average I-O bond length of 2.14 Å in related PhI(OR)₂ compounds arkat-usa.orgresearchgate.net.

The nature of the I-O bond is often described within the framework of the three-center, four-electron (3c-4e) bond model, which is characteristic of hypervalent compounds. This model helps to explain the relative weakness and high polarizability of these bonds, which are key to the reactivity of this compound. The low Wiberg bond index for the I-O bond, calculated to be between 0.41 and 0.42, further supports the notion of a weak covalent interaction researchgate.net.

The following table summarizes the key bond characteristics of this compound:

BondExperimental Bond Length (Å)Computational Bond Length (Å)Bond Description
I-O2.156~2.14Part of a three-center, four-electron hypervalent bond.
I-C (phenyl)2.08-Covalent bond.

Predicting Reactivity and Selectivity

A significant advantage of employing computational methods is the ability to predict the reactivity and selectivity of this compound in various chemical transformations. By calculating the energy barriers of different reaction pathways, it is possible to determine which products are kinetically favored.

In the context of the α-acetoxylation of ketones, DFT calculations have been used to predict the diastereoselectivity of the reaction. By comparing the activation energies for the formation of different stereoisomers, researchers can predict which product will be formed preferentially. For instance, in the case of 4-tert-butylcyclohexanone, computational models can show why the attack of the acetate nucleophile occurs from a specific face of the intermediate, leading to the observed major product rsc.org.

DFT calculations also play a crucial role in understanding how modifications to the structure of this compound or the substrate can influence reactivity. For example, studies on cyclic (diacyloxyiodo)arenes have shown through DFT that intramolecular secondary bonding can enhance both reactivity and selectivity researchgate.net. These theoretical insights can guide the design of new and more efficient hypervalent iodine reagents.

Furthermore, the electronic properties of substituents on the phenyl ring of this compound can impact its oxidizing power. While some experimental studies on certain reactions have shown little effect of substituents on the reaction outcome nih.gov, computational studies can provide a more nuanced understanding by quantifying the electronic effects on the iodine center and its ligands. Machine learning models, in conjunction with DFT calculations, are also emerging as powerful tools for predicting the bond dissociation energies of hypervalent iodine reagents, which is a key parameter in assessing their chemical stability and reactivity nih.gov.

The following table provides examples of how computational methods are used to predict the reactivity and selectivity of this compound:

Reaction AspectComputational ApproachPredicted Outcome
Diastereoselectivity in α-acetoxylationCalculation of activation energies for different stereoisomeric pathways.Major and minor products.
Reagent DesignDFT analysis of modified (diacyloxyiodo)arenes.Enhanced reactivity and selectivity.
Substituent EffectsAnalysis of electronic properties and their influence on the iodine center.Modulation of oxidizing power.
Chemical StabilityPrediction of bond dissociation energies using DFT and machine learning.Assessment of reagent stability and reactivity.

Applications in Complex Molecule and Natural Product Synthesis

Strategic Use in Total Syntheses (e.g., Cyclic Ethers, Alkaloids)

The strategic application of (Diacetoxyiodo)benzene is a cornerstone in the synthesis of various natural products, where it enables key bond formations and functional group manipulations.

One of the most notable applications of PIDA is in the Suárez oxidation reaction, a photochemical process that uses PIDA and iodine to generate alkoxy radicals from alcohols. This reaction is particularly effective for intramolecular C-H activation, leading to the formation of cyclic ethers through a 1,5-hydrogen atom transfer (HAT) process. wikipedia.org This methodology has been pivotal in the late-stage construction of complex polycyclic systems. A prime example is its use in the divergent total synthesis of the Cephalotaxus norditerpenoids (±)-cephanolides A–D. nsf.govresearchgate.net In this synthesis, a variant of the Suárez oxidation was employed to forge the critical tetrahydrofuran (B95107) (THF) ring present in the core structure of these natural products. nsf.gov Specifically, an alcohol precursor was treated with PIDA and iodine to successfully induce the desired oxidative cyclization, demonstrating the reagent's efficacy in complex settings. nsf.gov

While direct, large-scale applications in the total synthesis of complex alkaloids are less commonly highlighted than other methods, PIDA is instrumental in executing key transformations that are fundamental to alkaloid construction. The Hofmann rearrangement, a classic method for converting primary amides into amines with one less carbon atom, can be performed using PIDA under milder, non-basic conditions compared to traditional methods. wikipedia.orgmdpi.com This reaction proceeds via an isocyanate intermediate and is crucial for introducing amine functionalities, which are characteristic of alkaloids. mdpi.com The ability of PIDA to mediate this rearrangement offers a valuable tool for manipulating nitrogen-containing functional groups during the intricate sequences required for alkaloid synthesis. mdpi.comresearchgate.net

Reaction Type Reagents Transformation Application Example
Suárez OxidationPIDA, Iodine (I₂), light (hν)Alcohol → Cyclic EtherTotal Synthesis of Cephanolides A-D nsf.govresearchgate.net
Hofmann RearrangementPIDA, Nucleophile (e.g., H₂O, ROH)Primary Amide → Amine/Carbamate (B1207046)Synthesis of amine building blocks for alkaloids mdpi.com

Synthesis of Pharmaceutical and Agrochemical Intermediates

This compound is widely employed in the production of intermediates for the pharmaceutical and agrochemical industries. Its low toxicity and high safety profile, especially when compared to traditional heavy-metal oxidants, align with the principles of green chemistry, making it an attractive reagent for industrial-scale synthesis. innospk.com It plays a critical role in producing intermediates for fine chemicals and active pharmaceutical ingredients (APIs), including oncology drugs. innospk.com The versatility of PIDA extends to its use in synthesizing sulfoximines, which are recognized as important bioisosteres for sulfones and sulfonamides in pharmaceutical and agrochemical candidates. orgsyn.org

In the realm of drug discovery, building molecular libraries with diverse heterocyclic scaffolds is paramount. This compound has proven to be a significant reagent in the synthesis of 1,2,4-triazole (B32235) derivatives, a class of compounds known for a wide spectrum of biological activities. researchgate.net PIDA-mediated oxidative cyclization reactions provide an efficient pathway to fused 1,2,4-triazole systems, which are key pharmacophores in many therapeutic agents.

Chalcone (B49325) derivatives, characterized by a 1,3-diaryl-2-propen-1-one backbone, are another class of compounds with significant pharmacological importance. While the primary synthesis of the chalcone skeleton is typically achieved through aldol (B89426) condensation (Claisen-Schmidt reaction), hypervalent iodine reagents like PIDA play a role in the functionalization of precursors or the subsequent transformation of the chalcone scaffold. For instance, PIDA can be used for the α-C-H functionalization of enaminones, which can be precursors or analogues to chalcone building blocks.

The synthesis of functionalized building blocks is a fundamental aspect of medicinal and agrochemical chemistry, and this compound facilitates the creation of numerous such intermediates. It enables the oxidative functionalization of carbonyl compounds at the α-position, forming key iodine(III) enolate intermediates that can be further manipulated. This allows for the synthesis of valuable synthons like α,α′-diacetoxy ketones from ethynylcarbinols. organic-chemistry.org

Furthermore, PIDA is used in novel oxidative transformations that yield unique and synthetically useful molecules. For example, the oxidation of 3-oxo-butanamides in the presence of PIDA and a Lewis acid can lead to a carbon-carbon bond cleavage, providing a direct route to 2,2-dihalo-N-phenylacetamides. nih.gov These difunctionalized acetamides serve as versatile building blocks for more complex, biologically active compounds. nih.gov The reagent's ability to promote such unique oxidative rearrangements underscores its value in expanding the toolbox for chemical synthesis. nih.gov

Intermediate Class PIDA-Mediated Synthesis Significance
Fused 1,2,4-TriazolesOxidative cyclization of precursorsCore structures in chemotherapeutics researchgate.net
α,α′-Diacetoxy KetonesOxidation of ethynylcarbinolsVersatile synthons for glycerol (B35011) derivatives and other complex molecules organic-chemistry.org
2,2-Dihalo-N-phenylacetamidesOxidative C-C bond cleavage of 3-oxo-butanamidesBuilding blocks for difunctionalized compounds nih.gov
SulfoximinesNH and O transfer to sulfidesBioisosteres for sulfones/sulfonamides in drugs and agrochemicals orgsyn.org

Future Perspectives and Emerging Research Directions

Development of Novel (Diacetoxyiodo)benzene Derivatives and Analogs

The development of new hypervalent iodine(III) reagents based on the this compound scaffold is a vibrant area of research aimed at overcoming the limitations of existing reagents and expanding their synthetic utility. nsf.gov A primary goal is to create derivatives with enhanced reactivity, selectivity, and broader functional group tolerance. researchgate.net

One promising strategy involves the synthesis of structurally constrained cyclic (diacyloxyiodo)arenes. These novel reagents have shown the potential to resolve the reactivity-selectivity paradox often encountered in hypervalent iodine chemistry. researchgate.net By enabling the one-pot synthesis of diverse hypervalent iodine(III) reagents, this approach offers a transformative platform for catalytic reactions and asymmetric variations. researchgate.net Computational studies, specifically DFT calculations, have revealed that spatial dianion control through intramolecular secondary bonding in these cyclic derivatives enhances both reactivity and selectivity. researchgate.net

Another key direction is the development of recyclable hypervalent iodine reagents to address the stoichiometric generation of iodobenzene (B50100) waste. nsf.gov Polymer-bound analogs, such as poly[(diacetoxyiodo)styrene], represent an early example of this concept. nsf.gov The goal is to design reagents where the reduced iodoarene form can be easily separated from the reaction mixture and efficiently re-oxidized to the active iodine(III) state, thus improving the atom economy and environmental footprint of the process. nsf.gov

Furthermore, researchers are exploring the synthesis of derivatives with modified electronic and steric properties to fine-tune their reactivity. This includes the introduction of various substituents on the phenyl ring of this compound and the replacement of the acetate (B1210297) ligands with other carboxylates or even non-coordinating anions. wikipedia.orgarkat-usa.org For instance, heating this compound in trifluoroacetic acid yields (bis(trifluoroacetoxy)iodo)benzene (PIFA), a more reactive oxidizing agent. wikipedia.org The development of such analogs is crucial for expanding the scope of reactions and achieving previously inaccessible transformations. thieme-connect.combeilstein-journals.orgresearchgate.net

Table 1: Examples of this compound Derivatives and Their Applications

Derivative/AnalogKey Feature/ModificationApplication ExampleReference
Poly[(diacetoxyiodo)styrene]Polymer-supportedRecyclable oxidizing agent nsf.gov
(Bis(trifluoroacetoxy)iodo)benzene (PIFA)More reactive acetate groupsHofmann rearrangement under mild conditions wikipedia.org
Structurally Constrained Cyclic (Diacyloxyiodo)arenesEnhanced reactivity and selectivity via spatial dianion controlCatalytic and asymmetric reactions researchgate.net
(Dichloroiodo)benzeneHalogenating agentDichlorination of β-keto amides nih.gov

Expanding the Scope of Asymmetric Transformations

A major focus in contemporary hypervalent iodine chemistry is the development of chiral reagents and catalysts for asymmetric synthesis. researchgate.netacs.org While significant progress has been made, particularly in oxidative dearomatization reactions, there remains a substantial opportunity to expand the scope and efficiency of these transformations. researchgate.netsioc-journal.cn

Current research is directed towards the design and synthesis of new chiral scaffolds for hypervalent iodine reagents. sioc-journal.cnacs.org These scaffolds, which include lactate (B86563) derivatives, binaphthyls, tartrates, and spiro rings, are crucial for inducing high levels of enantioselectivity. sioc-journal.cn The goal is to develop reagents that can achieve asymmetric inductions in the range of 86-95% ee for a broader range of reactions. researchgate.net The optimization of these chiral reagents involves fine-tuning the substituents in the chiral moiety to control the stereoelectronic properties and maximize stereoselectivity. acs.org

The development of catalytic asymmetric reactions using chiral hypervalent iodine compounds is a particularly attractive avenue. acs.orgresearchgate.net This involves the in situ generation of a chiral aryl-λ³-iodane catalyst, which can mediate transformations with high enantioselectivity while using only a substoichiometric amount of the chiral source. researchgate.net This approach is not only more atom-economical but also simplifies product purification.

Emerging research also focuses on applying these chiral reagents to a wider array of asymmetric transformations beyond the well-established dearomatization reactions. acs.orgsioc-journal.cn This includes enantioselective oxidative coupling, cyclization, and functionalization of C-H bonds. researchgate.net The development of these new methodologies will provide synthetic chemists with powerful tools for the efficient construction of complex chiral molecules, including natural products and pharmaceuticals. sioc-journal.cn

Table 2: Chiral Scaffolds for Hypervalent Iodine Reagents in Asymmetric Synthesis

Chiral Scaffold TypeExample ApplicationAchieved Enantioselectivity (ee)Reference
Lactate-based C₂-symmetricEnantioselective spirolactonizationsHigh selectivities rsc.org
BinaphthylAsymmetric dearomatizationNot specified sioc-journal.cn
TartrateAsymmetric dearomatizationNot specified sioc-journal.cn
Spiro ringsAsymmetric dearomatizationNot specified sioc-journal.cn

Integration with Photoredox Catalysis and Electrocatalysis

The synergistic combination of this compound and related hypervalent iodine reagents with modern catalytic technologies like photoredox and electrocatalysis is a rapidly emerging field. nih.gov This integration allows for the generation of highly reactive radical intermediates under exceptionally mild and environmentally benign conditions, enabling novel transformations that are difficult to achieve by other means. exlibrisgroup.comnih.govcapes.gov.br

In the realm of photoredox catalysis, hypervalent iodine(III) reagents can act as powerful oxidants or as precursors to radical species upon single-electron transfer (SET) with a photoexcited catalyst. nih.gov This dual catalytic approach has been successfully applied to a variety of reactions, including decarboxylative ynonylation, where an acyl radical is generated from an α-keto acid and subsequently trapped by an alkyne bound to the hypervalent iodine reagent. exlibrisgroup.comnih.gov This methodology proceeds at room temperature and is tolerant of sensitive functional groups. exlibrisgroup.com Similarly, the combination of photoredox catalysis with pseudo-cyclic hypervalent iodine reagents has enabled aromatic C-H diazomethylation. nih.gov

Electrocatalysis offers another sustainable approach to regenerate the active hypervalent iodine(III) species from its reduced form. For instance, an environmentally friendly method for the oxidation of sulfides to NH-sulfoximines has been developed using a hypervalent iodine(III) catalyst generated via anodic oxidation of 4-iodoanisole. rsc.org This approach avoids the use of stoichiometric chemical oxidants, aligning with the principles of green chemistry. The development of electrocatalytic platforms for hypervalent iodine chemistry is still in its early stages but holds immense promise for creating more sustainable and efficient synthetic processes. researchgate.net

Future research in this area will likely focus on expanding the scope of these dual catalytic systems to new reaction classes, designing novel hypervalent iodine reagents specifically tailored for photoredox and electrochemical applications, and elucidating the detailed mechanisms of these complex transformations.

Further Exploration of Sustainable and Green Methodologies

The principles of green chemistry are increasingly influencing the development of synthetic methods, and the use of this compound is no exception. While hypervalent iodine reagents are generally considered environmentally benign alternatives to heavy metal oxidants, efforts are ongoing to further enhance their sustainability profile. acs.orginnospk.com

A key focus is the development of catalytic systems to minimize waste. rsc.org This involves using a catalytic amount of an iodoarene precursor, which is oxidized in situ to the active iodine(III) species by a terminal oxidant. The reduced iodoarene is then re-oxidized in the catalytic cycle. The challenge lies in identifying efficient and environmentally friendly terminal oxidants and developing robust catalytic systems that prevent catalyst deactivation.

The development of recyclable hypervalent iodine reagents, as mentioned in section 8.1, is another critical aspect of green methodology. nsf.gov By immobilizing the iodine reagent on a solid support, such as a polymer, the iodoarene byproduct can be easily recovered by filtration and reused after re-oxidation. This strategy significantly reduces waste and simplifies product purification. nsf.gov

Furthermore, the use of greener reaction media is being explored. While many reactions involving this compound are performed in conventional organic solvents, there is a growing interest in using more sustainable alternatives such as water, ionic liquids, or even performing reactions under solvent-free conditions. For example, a solid-state preparation of [hydroxy(organosulfonyloxy)iodo]arenes can be achieved by simply grinding this compound with the appropriate sulfonic acid, eliminating the need for a solvent. arkat-usa.org The combination of this compound with photoredox catalysis also promotes sustainability by enabling reactions to proceed under mild conditions using visible light as a renewable energy source. exlibrisgroup.comcapes.gov.br

Deepening Mechanistic Understanding via Advanced Spectroscopic and Computational Techniques

A thorough understanding of reaction mechanisms is fundamental to the rational design of new reagents and the optimization of reaction conditions. While the general reactivity patterns of this compound are well-established, the precise mechanistic details of many transformations remain an area of active investigation.

Advanced spectroscopic techniques are being employed to identify and characterize key intermediates in reactions mediated by this compound. This includes techniques such as NMR, mass spectrometry, and X-ray crystallography to study the structure and reactivity of transient species. acs.org For example, mechanistic studies on the oxidation of benzylic acetals suggest the homolytic cleavage of this compound under microwave irradiation to form an acetoxy radical and an iodanyl radical, which then participate in a radical chain mechanism. acs.org

Computational chemistry, particularly density functional theory (DFT), has emerged as a powerful tool for elucidating the mechanisms of hypervalent iodine-mediated reactions. ingentaconnect.comnih.gov Computational studies can provide insights into reaction pathways, transition state structures, and the origins of selectivity. ingentaconnect.com For instance, DFT-based studies have been used to explore the mechanisms of phenolic dearomatization, comparing associative and dissociative pathways. ingentaconnect.com In another example, computational analysis of hypervalent iodine-catalyzed fluorination of dienes revealed that the catalyst activates the double bond through halogen bonding. nih.govnih.gov These theoretical investigations are invaluable for predicting the reactivity of new catalyst designs and for understanding the role of non-covalent interactions, such as halogen bonding, in mediating catalytic activity. researchgate.netmanchester.ac.uk

Future efforts will likely involve a synergistic approach, combining experimental and computational methods to gain a more complete picture of the complex reaction mechanisms. This deeper understanding will be crucial for the continued development of novel, highly efficient, and selective transformations using this compound and its derivatives.

Q & A

Q. What are the established laboratory methods for synthesizing (diacetoxyiodo)benzene?

this compound is typically synthesized by oxidizing iodobenzene with peracetic acid in acetic acid under controlled conditions. A standard protocol involves stirring iodobenzene (0.10 mol) with 40% peracetic acid (0.24 mol) at 30°C for 20–40 minutes, yielding a homogeneous solution that crystallizes upon cooling. Safety precautions, such as using a fume hood to avoid exposure to peracid vapors, are critical .

Q. How can DIB be purified and stored to ensure stability?

DIB is air- and moisture-stable but should be stored in a cool, dry environment. Recrystallization from methanol or acetonitrile is recommended to achieve high purity (>95%). Characterization via 1H^1H NMR (e.g., δ 2.02–2.75 ppm for acetate groups) and 13C^{13}C NMR (δ 176–141 ppm for carbonyl carbons) confirms purity .

Q. What solvents and reaction conditions are optimal for DIB-mediated oxidations?

DIB is soluble in polar aprotic solvents like DMF, DMSO, and acetonitrile. For oxidation reactions (e.g., alcohol-to-ketone transformations), reactions in DMF at 50–80°C with stoichiometric DIB (1.2–2.0 equiv) typically achieve high yields. Monitoring via TLC or in situ IR spectroscopy ensures reaction completion .

Advanced Research Questions

Q. How can DIB enable enantioselective C–H functionalization in complex substrates?

DIB-mediated C–H activation often requires coordination with transition metals (e.g., Pd) to achieve stereocontrol. For example, Pd-catalyzed γ-C–H activation in amines involves forming a five-membered palladacycle intermediate, which directs DIB’s electrophilic iodine(III) center to the target site. Optimizing ligand-metal ratios (e.g., 5–10 mol% Pd(OAc)2_2) and using chiral auxiliaries (e.g., BINOL derivatives) enhance enantioselectivity .

Q. What mechanistic insights explain DIB’s role in oxidative trifluoromethylation reactions?

In metal-free carbotrifluoromethylation, DIB acts as a one-electron oxidant, generating trifluoromethyl radicals from Langlois’ reagent (CF3_3SO2_2Na). Radical trapping experiments (e.g., using TEMPO) and DFT studies confirm a stepwise pathway: DIB oxidizes the sulfinate salt, initiating a radical chain process that adds to maleimides. Solvent polarity (e.g., DMF vs. DMA) critically influences radical stability and yield .

Q. How can researchers resolve contradictory data in DIB-mediated C–C bond cleavage reactions?

Discrepancies in product distribution (e.g., during semiacetal cleavage) often arise from substrate steric effects or solvent-dependent reactivity. Systematic screening of solvent systems (e.g., MeCN vs. AcOH) and isotopic labeling (e.g., 18O^{18}O-tracing) can clarify mechanistic pathways. Computational modeling (e.g., DFT for transition-state analysis) further validates experimental observations .

Q. What strategies improve regioselectivity in DIB-promoted halogenation reactions?

Regioselective bromination of enamides using DIB and LiBr in ethanol involves in situ generation of acetyl hypoiodite (AcOI). Key parameters include:

  • Solvent: Ethanol promotes nucleophilic bromide attack.
  • Temperature: 0–25°C minimizes side reactions.
  • Stoichiometry: A 1:1.5 ratio of DIB to LiBr ensures complete conversion .

Methodological Considerations

Q. How should researchers design control experiments for DIB-based studies?

  • Radical inhibition: Add TEMPO (2.0 equiv) to confirm radical intermediates.
  • Isotopic labeling: Use D2OD_2O or 13C^{13}C-substrates to track bond cleavage/formation.
  • Kinetic profiling: Monitor reaction progress via in situ NMR or GC-MS to identify rate-determining steps .

Q. What analytical techniques are critical for characterizing DIB reaction products?

  • NMR spectroscopy: 19F^{19}F NMR for trifluoromethylated products; 1H^1H-1H^1H COSY for structural elucidation.
  • Mass spectrometry: HRMS (ESI-TOF) confirms molecular formulas.
  • X-ray crystallography: Resolves stereochemistry in crystalline intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.